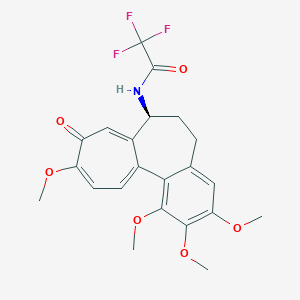

N-Trifluoroacetyl Deacetylcolchicine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHADYPYCJQLMV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180825 | |

| Record name | Colchicine, 17,17,17-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26195-65-3 | |

| Record name | Colchicine, 17,17,17-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026195653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC305987 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colchicine, 17,17,17-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of Key Precursor: N-Deacetylcolchicine

The foundational step in the synthesis of N-trifluoroacetyl deacetylcolchicine is the preparation of its precursor, N-deacetylcolchicine. This is primarily achieved through the hydrolysis of the acetamide (B32628) group of colchicine (B1669291).

Strategic Hydrolysis of the Acetamide Group in Colchicine

The conversion of colchicine to N-deacetylcolchicine necessitates the selective cleavage of the robust acetamide bond at the C-7 position. Acid-catalyzed hydrolysis is a commonly employed and effective method for this transformation. A specific protocol involves heating colchicine in a solution of 2M hydrochloric acid at 90°C for 72 hours. researchgate.net This process protonates the amide oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, ultimately leading to the cleavage of the amide bond and the formation of N-deacetylcolchicine and acetic acid.

Another approach involves the treatment of colchicine with 2 N hydrochloric acid in methanol, a method that has been successfully used for the deacetylation of related thiocolchicine (B1684108) derivatives. While specific yields for the deacetylation of colchicine itself are not always reported, these methods provide a reliable route to the essential N-deacetylcolchicine precursor.

Protection Strategies for the Amino Moiety

While direct trifluoroacetylation of N-deacetylcolchicine is often feasible, in more complex synthetic schemes, protection of the newly formed primary amino group may be necessary to prevent unwanted side reactions. The choice of a protecting group is crucial and depends on the subsequent reaction conditions.

Common protecting groups for amines include the tert-butyloxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) and is stable under a variety of conditions but readily removed with acid. Another widely used protecting group is the benzyloxycarbonyl (Cbz) group, which is stable to both acidic and basic conditions and is typically cleaved by catalytic hydrogenation. The selection of an appropriate protecting group strategy is a critical consideration in the multi-step synthesis of complex colchicine analogs.

Optimization of Deacetylation Protocols

Optimizing the deacetylation of colchicine is key to maximizing the yield of N-deacetylcolchicine and minimizing the formation of degradation products. Several factors can be fine-tuned to improve the efficiency of the hydrolysis reaction.

| Parameter | Condition | Rationale |

| Acid Concentration | Varied (e.g., 1M to 6M HCl) | Higher concentrations can accelerate hydrolysis but may also lead to unwanted side reactions or degradation of the colchicine core. |

| Temperature | Varied (e.g., 60°C to 100°C) | Increased temperature enhances the reaction rate, but excessive heat can promote decomposition. |

| Reaction Time | Monitored (e.g., 24 to 96 hours) | Sufficient time is required for complete conversion, but prolonged reaction times can decrease the overall yield due to product degradation. |

| Solvent System | e.g., Aqueous HCl, HCl in methanol | The choice of solvent can influence the solubility of the starting material and the reaction kinetics. |

By systematically varying these parameters and analyzing the reaction mixture at different time points using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), an optimal set of conditions can be established to afford the highest possible yield of N-deacetylcolchicine.

Direct Synthesis of N-Trifluoroacetyl Deacetylcolchicine

With the key precursor, N-deacetylcolchicine, in hand, the next step is the introduction of the trifluoroacetyl group to the primary amine.

Mechanistic Aspects of Trifluoroacetylation Reactions

The trifluoroacetylation of the primary amino group of N-deacetylcolchicine is typically achieved using an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA). The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the highly electrophilic carbonyl carbons of trifluoroacetic anhydride. This is followed by the departure of a trifluoroacetate (B77799) anion as a leaving group, resulting in the formation of the stable N-trifluoroacetyl amide bond.

The high reactivity of TFAA is due to the strong electron-withdrawing effect of the two trifluoromethyl groups, which makes the carbonyl carbons highly susceptible to nucleophilic attack. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, which acts as a scavenger for the trifluoroacetic acid byproduct, driving the reaction to completion.

Reaction Conditions and Yield Optimization

The successful synthesis of N-trifluoroacetyl deacetylcolchicine with high yield depends on the careful control of reaction conditions. A general procedure involves dissolving N-deacetylcolchicine in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, followed by the addition of trifluoroacetic anhydride and a base.

To optimize the yield, the following parameters can be systematically adjusted:

| Parameter | Condition | Rationale |

| Acylating Agent | Trifluoroacetic anhydride (TFAA) | Highly reactive and commonly used for trifluoroacetylation. |

| Base | Triethylamine, Pyridine | Scavenges the acidic byproduct, preventing protonation of the starting amine and driving the equilibrium towards the product. |

| Stoichiometry | Molar ratio of reactants | A slight excess of the acylating agent is often used to ensure complete conversion of the starting material. |

| Temperature | 0°C to room temperature | The reaction is typically exothermic, and cooling the reaction mixture can help to control the reaction rate and minimize side reactions. |

| Solvent | Dichloromethane, Tetrahydrofuran | Aprotic solvents are used to avoid reaction with the acylating agent. |

The progress of the reaction can be monitored by TLC, and upon completion, the product can be isolated and purified using standard techniques such as column chromatography. While specific yield data for the direct trifluoroacetylation of N-deacetylcolchicine is not extensively documented in publicly available literature, the general principles of amine acylation suggest that high yields can be achieved through careful optimization of these reaction parameters.

Synthesis of Related N-Acylated Deacetylcolchicine Analogues for Comparative Investigations

The synthesis of N-acylated analogues of deacetylcolchicine is a cornerstone of structure-activity relationship (SAR) studies, providing insights into the role of the C-7 substituent on biological activity. The parent compound for these syntheses is N-deacetylcolchicine, which is obtained by the deacetylation of colchicine. The subsequent acylation of the primary amine at the C-7 position can be achieved using a variety of acylating agents, such as acyl chlorides or anhydrides, in the presence of a suitable base.

A range of N-acyl substituents have been introduced to the deacetylcolchicine scaffold for comparative analysis. These include simple alkyl acyl groups, more complex aroyl groups, and various substituted benzyl (B1604629) groups. nih.gov For instance, the reaction of N-deacetylthiocolchicine with different acyl chlorides in a suitable solvent like dichloromethane and in the presence of a base such as triethylamine yields the corresponding N-acyl derivatives. nih.gov

The trifluoroacetyl group, due to the electron-withdrawing nature of the fluorine atoms, imparts unique properties to the molecule, including altered lipophilicity and metabolic stability, making it a valuable comparator in these studies. The synthesis of N-deacetyl-N-(N-trifluoroacetylaminoacyl)thiocolchicine derivatives has been reported, where N-trifluoroacetylamino acids were coupled to N-deacetylthiocolchicine. nih.gov The trifluoroacetyl protecting group in these intermediates can be readily removed to yield the corresponding aminoacyl derivatives. nih.gov

The following table summarizes a selection of synthesized N-acylated deacetylcolchicine and deacetylthiocolchicine analogues and highlights the diversity of the acyl groups that have been explored for comparative investigations.

| Analogue Type | Acyl Group | Precursor | Key Findings/Purpose of Synthesis | Reference |

| N-Acyl | Acetyl (Colchicine) | N-Deacetylcolchicine | Standard for biological activity comparison. | acs.orgnih.gov |

| Trifluoroacetyl | N-Deacetylcolchicine | Serves as a key intermediate and comparator due to its electronic properties. | ||

| N-Aroyl | Benzoyl | N-Deacetylthiocolchicine | Investigated for cytotoxicity and effects on tubulin polymerization. nih.gov | nih.gov |

| Substituted Benzoyl | N-Deacetylthiocolchicine | SAR studies to understand the impact of aromatic ring substituents. nih.gov | nih.gov | |

| N-(Substituted Benzyl) | Benzyl | N-Deacetylthiocolchicine | Explored for increased cytotoxicity, potentially due to altered lipophilicity. nih.gov | nih.gov |

| N-Aminoacyl | N-Trifluoroacetylaminoacyl | N-Deacetylthiocolchicine | Intermediates for the synthesis of N-aminoacyl derivatives with potential biological activity. nih.gov | nih.gov |

| Aminoacyl | N-deacetyl-N-(N-trifluoroacetylaminoacyl)thiocolchicine | Investigated for antiproliferative activity on multidrug-resistant cancer cell lines. nih.gov | nih.gov |

Advanced Derivatization and Conjugation Strategies

The functional handle provided by the amine group in N-deacetylcolchicine and its N-trifluoroacetyl derivative opens up a plethora of opportunities for advanced derivatization and conjugation. These strategies aim to improve the therapeutic index of colchicinoids by enhancing their targeting, imaging capabilities, and efficacy.

Bioconjugation of N-Trifluoroacetyl Deacetylcolchicine to larger molecules, such as peptides, antibodies, or polymers, requires the use of chemical linkers. These linkers can be either cleavable or non-cleavable, depending on the desired drug release mechanism. symeres.com

Cleavable linkers are designed to be stable in systemic circulation but are cleaved at the target site by specific stimuli, such as changes in pH or the presence of certain enzymes. symeres.com For instance, a glutaryl amide linker has been used to conjugate colchicine to a P6 peptide for targeted delivery. nih.gov This type of linker could be adapted for N-Trifluoroacetyl Deacetylcolchicine.

To visualize the distribution and cellular fate of N-Trifluoroacetyl Deacetylcolchicine, it can be conjugated to various imaging probes. These include fluorescent dyes for microscopy-based studies and radionuclides for in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

While direct studies on N-Trifluoroacetyl Deacetylcolchicine are limited, research on related colchicinoids provides a proof of concept. For example, photoswitchable colchicine-based microtubule inhibitors have been developed, demonstrating the feasibility of incorporating photo-responsive moieties. nih.gov However, it is important to note that colchicine itself has been reported to interfere with the biodistribution of [18F]-methylcholine, a PET imaging agent, which suggests potential interactions that need to be considered when designing imaging conjugates. nih.gov

The concept of hybrid molecules involves covalently linking two or more distinct pharmacophores to create a single chemical entity with potentially synergistic or novel biological activities. acs.org This approach has been applied to colchicine to create hybrids with other bioactive natural products or synthetic molecules.

Targeted delivery aims to increase the concentration of a drug at the site of action, thereby enhancing efficacy and reducing off-target toxicity. For N-Trifluoroacetyl Deacetylcolchicine, this can be achieved through various chemical modifications.

One common strategy is the development of prodrugs that are activated at the target site. For instance, a tumor-selective prodrug of a colchicine analogue, ICT2588, has been designed to be activated by matrix metalloproteinase-1 (MT1-MMP), an enzyme often overexpressed in tumors. nih.gov This approach could be applied to N-Trifluoroacetyl Deacetylcolchicine by introducing a linker that is cleavable by a tumor-specific enzyme.

Another approach involves the use of nanocarriers, such as mesoporous silica (B1680970) nanoparticles, to encapsulate the drug and deliver it to the target tissue. nih.govmdpi.com The surface of these nanoparticles can be functionalized with targeting ligands, such as folic acid, to enhance their uptake by cancer cells that overexpress the corresponding receptor. mdpi.com

Molecular and Cellular Mechanisms of Action

Interaction with Tubulin and Microtubule Dynamics

N-Trifluoroacetyl Deacetylcolchicine exerts its biological effects primarily through its interaction with tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic nature of microtubules, which is crucial for various cellular functions.

Scientific literature to date has not provided specific quantitative data on the binding kinetics and affinity, such as the dissociation constant (Kd), association rate constant (Kon), or dissociation rate constant (Koff), for the interaction between N-Trifluoroacetyl Deacetylcolchicine and tubulin. While studies on the parent compound, colchicine (B1669291), and other derivatives offer a framework for understanding this interaction, direct experimental values for N-Trifluoroacetyl Deacetylcolchicine are not publicly available. Research on related compounds suggests that modifications to the C-7 position of the B-ring, where the trifluoroacetyl group is located, can influence binding affinity. However, without specific studies, any quantitative description remains speculative.

N-Trifluoroacetyl Deacetylcolchicine, like its parent compound, is known to inhibit tubulin polymerization, a critical step in the formation of microtubules. It binds to the colchicine-binding site on β-tubulin. This binding event introduces a conformational change in the tubulin dimer, preventing it from adopting the straight conformation necessary for incorporation into a growing microtubule. This leads to the destabilization of microtubules and a shift in the cellular equilibrium towards depolymerization.

While the general mechanism is understood, specific IC50 values for the inhibition of tubulin polymerization by N-Trifluoroacetyl Deacetylcolchicine are not detailed in the available scientific literature. For context, various colchicine-site inhibitors exhibit a wide range of IC50 values for tubulin polymerization, often in the low micromolar range. For instance, some arylthioindole derivatives show IC50 values for tubulin polymerization between 2.0 and 4.5 μM. mdpi.com Without direct experimental data, a precise comparison for N-Trifluoroacetyl Deacetylcolchicine cannot be made.

The disruption of microtubule dynamics by N-Trifluoroacetyl Deacetylcolchicine has profound effects on numerous essential cellular processes. Microtubules form the structural basis of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. They also serve as tracks for the intracellular transport of organelles, vesicles, and macromolecules, and are crucial for maintaining cell shape and motility. By inhibiting microtubule formation, N-Trifluoroacetyl Deacetylcolchicine can interfere with all of these processes, leading to a cascade of cellular dysfunctions.

The most prominent consequence of the interaction between N-Trifluoroacetyl Deacetylcolchicine and tubulin is the disruption of mitosis. By preventing the formation of a functional mitotic spindle, the compound causes cells to arrest in the G2/M phase of the cell cycle. This prolonged mitotic arrest can ultimately trigger the apoptotic cascade, leading to programmed cell death. A study on N-deacetyl-N-(N-trifluoroacetylaminoacyl)thiocolchicine derivatives, which are structurally related, demonstrated their antiproliferative activity on various human cancer cell lines, supporting the general mechanism of action of disrupting cell division. nih.gov

Modulation of Drug Transporter Activity

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key protein involved in multidrug resistance (MDR) in cancer cells. It functions as an efflux pump, actively transporting a wide range of xenobiotics, including many anticancer drugs, out of the cell, thereby reducing their intracellular concentration and efficacy.

Studies have shown that the parent compound, colchicine, is a substrate for P-glycoprotein. nih.gov This means that cancer cells overexpressing P-gp can exhibit resistance to colchicine. While direct studies on N-Trifluoroacetyl Deacetylcolchicine's interaction with P-gp are not available, it is plausible that as a derivative of colchicine, it may also be recognized and transported by P-gp. The trifluoroacetyl group could potentially alter the affinity of the compound for P-gp, but without specific experimental data, it is not possible to definitively state whether it is a substrate, an inhibitor, or has no significant interaction with this transporter. Research on N-deacetyl-N-aminoacylthiocolchicine derivatives has evaluated their activity on MDR-positive and MDR-negative cancer cell lines, indicating that the interaction with MDR proteins is a critical aspect of the biological activity of colchicine analogs. nih.gov

Molecular Determinants Governing Transporter Recognition

The interaction of small molecule drugs with cellular transporters is a critical determinant of their absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences their efficacy and potential for drug-drug interactions. While direct studies on the recognition of N-Trifluoroacetyl Deacetylcolchicine by specific transporters are not extensively documented, the behavior of its parent compound, colchicine, and other derivatives provides a framework for understanding potential interactions.

Colchicine itself is a known substrate for multidrug resistance proteins (MRPs), such as P-glycoprotein (P-gp), which are ATP-binding cassette (ABC) transporters that actively efflux a wide range of xenobiotics from cells. This interaction can limit the intracellular concentration of colchicine and contribute to drug resistance in cancer cells. The trifluoroacetylation of N-deacetylcolchicine may alter its affinity for these transporters. The highly electronegative fluorine atoms in the trifluoroacetyl group can change the molecule's lipophilicity, polarity, and ability to form hydrogen bonds, which are all crucial for transporter recognition and binding.

It is hypothesized that the modification could either enhance or reduce its recognition by efflux pumps like P-gp. A reduction in efflux could lead to higher intracellular accumulation and potentially greater efficacy. Conversely, if the modification increases its affinity for efflux transporters, it might result in lower bioavailability in target tissues. Further research, including in vitro transporter binding assays and cellular uptake and efflux studies, is necessary to elucidate the precise molecular determinants and the specific transporters involved in the cellular transport of N-Trifluoroacetyl Deacetylcolchicine.

Influence on Enzymatic Pathways

Inhibition of DNA Topoisomerase II Activity (for specific derivatives)

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. nih.gov Topoisomerase II, in particular, creates transient double-strand breaks in the DNA to allow for the passage of another DNA segment, thereby resolving DNA tangles and supercoils. capes.gov.br This enzyme is a validated target for a number of anticancer drugs. nih.gov

While N-Trifluoroacetyl Deacetylcolchicine is primarily known for its interaction with tubulin, some colchicine derivatives have been investigated for their effects on other cellular targets, including DNA topoisomerases. For instance, studies on certain tetrademethyl isocolchicine (B1215398) analogs have shown that they can inhibit the activity of mammalian DNA topoisomerase II. ontosight.ai The mechanism of this inhibition did not involve the formation of a "cleavable-complex," which is the mode of action for many clinically used topoisomerase II poisons like etoposide. nih.govontosight.ai The study also noted that N-deacetylation could influence the selectivity of these derivatives for topoisomerase I versus topoisomerase II. ontosight.ai

Given that N-Trifluoroacetyl Deacetylcolchicine is an N-deacetylated derivative, it is plausible that it could also exhibit activity against DNA topoisomerase II. The trifluoroacetyl group would likely play a significant role in the binding affinity and inhibitory potential of the compound. However, without direct experimental evidence, this remains a speculative but important area for future investigation to fully characterize the pharmacological profile of N-Trifluoroacetyl Deacetylcolchicine.

Targeting Viral Proteases and Associated Inhibition Kinetics

Viral proteases are critical enzymes for the replication of many viruses, as they are responsible for cleaving large viral polyproteins into functional individual proteins. nih.govkoreascience.kr This makes them an attractive target for the development of antiviral therapies. nih.govkoreascience.kr There is evidence to suggest that colchicine derivatives may possess antiviral properties. For example, some colchicine derivatives have been shown to inhibit the replication of the Human Immunodeficiency Virus (HIV). patsnap.com

The potential for N-Trifluoroacetyl Deacetylcolchicine to target viral proteases is an area of significant interest. The trifluoroacetyl moiety could enhance the binding of the molecule to the active site of viral proteases through specific interactions, such as hydrogen bonding involving the trifluoromethyl group. nih.gov The inhibition kinetics would need to be determined through enzymatic assays to understand whether the inhibition is competitive, non-competitive, or uncompetitive, and to quantify its potency (e.g., Ki or IC50 values).

Table 1: Potential Antiviral Mechanisms of Colchicine Derivatives

| Viral Target/Process | Potential Mechanism of Action | Supporting Evidence for Related Compounds |

| Viral Proteases | Direct inhibition of protease activity, preventing polyprotein processing. | Some colchicine derivatives show anti-HIV activity. patsnap.com |

| Viral Replication | Interference with cellular machinery, such as microtubule networks, required for viral replication and assembly. | Colchicine is known to disrupt microtubule dynamics. |

| Viral Entry | Alteration of host cell membrane properties or interaction with viral glycoproteins. | Not yet demonstrated for colchicine derivatives. |

This table is illustrative and based on the known activities of related compounds. Direct research on N-Trifluoroacetyl Deacetylcolchicine is required for confirmation.

Cellular Signaling and Inflammatory Pathways

Modulation of Cytokine and Chemokine Secretion Profiles

The anti-inflammatory effects of colchicine are well-established and are largely attributed to its ability to modulate the function of immune cells and the production of inflammatory mediators. Colchicine has been shown to inhibit the production and secretion of various pro-inflammatory cytokines and chemokines. A related compound, N-Trifluoroacetyldemecolcine, has also been reported to inhibit the production of pro-inflammatory cytokines.

It is highly probable that N-Trifluoroacetyl Deacetylcolchicine shares these immunomodulatory properties. By disrupting microtubule function in inflammatory cells like neutrophils and macrophages, it can interfere with the assembly and activation of the NLRP3 inflammasome, a key signaling platform that leads to the production of potent pro-inflammatory cytokines such as Interleukin-1β (IL-1β). Furthermore, the inhibition of microtubule-dependent signaling pathways can lead to a downstream reduction in the transcription and release of other inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and various interleukins and chemokines.

Table 2: Potential Effects of N-Trifluoroacetyl Deacetylcolchicine on Cytokine Secretion

| Cytokine/Chemokine | Predicted Effect | Underlying Mechanism |

| Interleukin-1β (IL-1β) | Decrease | Inhibition of NLRP3 inflammasome activation. |

| Tumor Necrosis Factor-α (TNF-α) | Decrease | Disruption of microtubule-dependent signaling pathways. |

| Interleukin-6 (IL-6) | Decrease | General anti-inflammatory effects. |

| Chemokines (e.g., CXCL8) | Decrease | Reduced recruitment of inflammatory cells. |

This table outlines the predicted effects based on the known mechanisms of colchicine and related derivatives. Experimental validation is needed for N-Trifluoroacetyl Deacetylcolchicine.

Impact on Inflammatory Cell Migration and Proliferation Dynamics

A hallmark of the inflammatory response is the migration of immune cells, such as neutrophils, from the bloodstream to the site of inflammation. This process is heavily dependent on the dynamic remodeling of the cytoskeleton, which allows for cell adhesion, polarization, and motility.

The primary mechanism of action of colchicine and its derivatives, including N-Trifluoroacetyl Deacetylcolchicine, is the disruption of tubulin polymerization and microtubule dynamics. By binding to tubulin, the compound prevents the formation of functional microtubules, which are essential for cell migration. This leads to an inhibition of the chemotactic response of inflammatory cells, preventing their accumulation at the inflammatory site.

In addition to inhibiting migration, N-Trifluoroacetyl Deacetylcolchicine is expected to impact the proliferation of certain cell types. The disruption of the mitotic spindle, a microtubule-based structure essential for cell division, can lead to cell cycle arrest and apoptosis. This anti-proliferative effect is the basis for the investigation of colchicine derivatives as potential anti-cancer agents and could also contribute to the resolution of inflammation by limiting the expansion of inflammatory cell populations.

Regulation of Reactive Oxygen Species (ROS) Generation in Cellular Models

Extensive research into the regulation of reactive oxygen species (ROS) by N-Trifluoroacetyl Deacetylcolchicine in cellular models has not been documented in publicly available scientific literature. However, significant studies have been conducted on its parent compound, colchicine, and its precursor, deacetylcolchicine (also known as colchiceine), providing valuable insights into their effects on ROS generation. The following sections detail the known molecular and cellular mechanisms of colchicine in modulating ROS, which may offer a foundational understanding for the potential actions of N-Trifluoroacetyl Deacetylcolchicine.

Research has demonstrated that colchicine can influence ROS production in various cell types, primarily through its well-established inhibitory effect on microtubule polymerization. This disruption of the cytoskeleton interferes with the assembly and activation of enzymatic complexes responsible for generating ROS, most notably the NADPH oxidase complex.

In a study utilizing human umbilical vein endothelial cells (HUVECs), colchicine was shown to significantly inhibit ROS generation induced by hydrogen peroxide (H₂O₂). nih.gov Treatment with 50 nM colchicine was sufficient to counteract the oxidative stress instigated by 300 µM H₂O₂. nih.gov These findings suggest a protective role for colchicine against oxidative damage in endothelial cells, which is a key factor in the pathogenesis of vascular diseases. nih.gov The quantitative results from this study are summarized in the table below.

| Treatment | ROS Level (Arbitrary Units) |

|---|---|

| Control | 4.23 ± 0.21 |

| H₂O₂ (300 µM) | 99.83 ± 8.31 |

| Colchicine (50 nM) | 4.41 ± 0.51 |

| H₂O₂ (300 µM) + Colchicine (50 nM) | 4.31 ± 0.13 |

Data from Zhou et al., 2023. nih.gov

Similarly, colchicine has been found to suppress superoxide (B77818) production in neutrophils. This effect is attributed to its interference with the intracellular transport and assembly of the NADPH oxidase complex, a process dependent on intact microtubules. nih.gov

Furthermore, investigations into the effects of colchicine derivatives on mitochondria have revealed a more complex role in ROS regulation. In a study on cancerous B-lymphocytes, novel colchicine analogues were found to induce apoptosis through a mechanism involving the generation of mitochondrial ROS. nih.gov Treatment of isolated mitochondria from these cancerous cells with colchicine derivatives at concentrations of 6, 12, and 24 µM for 60 minutes led to a significant increase in ROS production. nih.gov This suggests that in specific cellular contexts, particularly in cancer cells, colchicine and its analogues may paradoxically promote ROS generation to trigger programmed cell death.

In another study, colchicine was shown to mitigate ethanol-induced oxidative stress in endothelial cells. mdpi.com Ethanol metabolism leads to the formation of ROS, causing DNA damage and cellular senescence. Colchicine treatment was found to lower the percentage of cells positive for the oxidative stress biomarker 8-OHDG, indicating its ability to counteract ethanol-induced oxidative damage. mdpi.com

The table below presents the quantitative data on the effect of colchicine on ethanol-induced oxidative stress in endothelial cells.

| Treatment | % of 8-OHDG Positive Cells |

|---|---|

| Control | 8.569 ± 4.573 |

| Ethanol | 48.62 ± 10.74 |

| Colchicine | 8.553 ± 3.115 |

| Ethanol + Colchicine | 13.60 ± 6.001 |

Data from Zhou et al., 2023. mdpi.com

Structure Activity Relationship Sar Studies

Conformational and Tautomeric Influence on Activity

The biological activity of colchicinoids is intrinsically linked to their three-dimensional structure. The colchicine (B1669291) skeleton features a stereocenter at C7 and axial chirality due to the restricted rotation between the A and C rings. nih.govchemrxiv.org This specific conformation is crucial for its binding to tubulin. sci-hub.sechemrxiv.org

Impact of C7 Substitutions on Pharmacological Profiles

The acetamido group at the C7 position of colchicine is not considered essential for tubulin binding, making it a prime location for chemical modification to alter the compound's pharmacological properties. sci-hub.senih.gov A variety of substituents can be introduced at this position to potentially enhance potency, overcome drug resistance, or alter toxicity. sci-hub.se

Effect on Tubulin Binding Characteristics (e.g., Association Rate, Reversibility, Fluorescence)Colchicine binds to the β-subunit of the tubulin heterodimer, at the interface with the α-subunit, leading to the inhibition of microtubule polymerization.nih.govmdpi.comModifications on the B-ring can influence the kinetics and reversibility of this binding.nih.govFor instance, analogues with smaller or no substituents on the B-ring tend to bind to tubulin much faster than colchicine itself.nih.gov

Some highly cytotoxic C7-modified colchicine analogues have been shown not only to promote microtubule disassembly but also to induce the formation of stable tubulin clusters, a mechanism that involves additional interactions with the α-tubulin subunit. researchgate.netnih.gov While specific data on the association rate and reversibility for N-Trifluoroacetyl Deacetylcolchicine is not detailed in the provided results, the nature of the C7 substituent is known to be a key determinant of these binding properties. nih.gov

Structural Factors Influencing P-glycoprotein RecognitionP-glycoprotein (P-gp) is an efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of substrates out of the cell.acs.orgColchicine is a known substrate of P-gp and can also induce its expression.nih.govresearchgate.netTherefore, a key goal in designing new colchicine analogues is to create compounds that are not recognized or transported by P-gp, allowing them to be effective in resistant cancer cell lines.mdpi.com

Studies on N-deacetyl-N-aminoacylthiocolchicine derivatives, which are structurally related to N-Trifluoroacetyl Deacetylcolchicine, have been evaluated for their activity on both MDR-positive and MDR-negative human cancer cell lines. nih.gov The ability of a colchicinoid to overcome P-gp-mediated resistance is a critical aspect of its pharmacological profile. In silico models predict that colchicine binds to the drug-binding pocket of P-gp, acting as a competitive substrate. nih.govmdpi.com The specific structural features of the C7 substituent can influence this interaction, potentially reducing the analogue's affinity for P-gp and thereby increasing its efficacy in resistant cells.

Comparative Analysis with Other C7 Modifiers (e.g., Formyl, Alkoxycarbonyl, Alkyl, Glutaryl)The nature of the substituent at the C7 position significantly impacts the biological activity of colchicinoids. A wide array of functional groups have been introduced at this position to probe the SAR.

The table below summarizes the effects of different C7 modifications on the activity of colchicine analogues, based on general findings from SAR studies.

| C7 Modifier Group | General Impact on Activity/Properties | Example/Reference Context |

|---|---|---|

| Trifluoroacetyl | Increases electrophilicity of the carbonyl carbon; modifies hydrogen bonding potential. Used as a protecting group in the synthesis of other C7-aminoacyl derivatives. nih.gov | Synthesis of N-deacetyl-N-aminoacylthiocolchicines. nih.gov |

| Alkyl/Alicyclic (e.g., Adamantane) | Can introduce lipophilic interactions, potentially leading to novel mechanisms like tubulin clustering and enhanced cytotoxicity. researchgate.netnih.gov | Tubuloclustin, a C7-adamantane conjugate, shows potent tubulin clustering activity. researchgate.net |

| Aminoacyl | Allows for the introduction of various amino acids, creating a library of derivatives with diverse properties and activities against MDR cell lines. nih.gov | N-deacetyl-N-aminoacylthiocolchicines tested on MDR-positive and MDR-negative cancer cells. nih.gov |

| Amide (General) | The integrity of the amide structure at C7 is considered important for maintaining activity and interaction with biological targets. nih.gov | Molecular docking studies suggest the C7 amide can act as a hydrogen bond donor. nih.gov |

Significance of A and C Ring Moieties in Receptor Recognition

The A and C rings of colchicinoids are fundamental for their binding to the colchicine binding site on β-tubulin. nih.gov These two rings are considered the primary pharmacophoric elements responsible for the antimitotic activity of this class of compounds.

The trimethoxybenzene A-ring of N-Trifluoroacetyl Deacetylcolchicine plays a crucial role in anchoring the molecule within the colchicine binding site of tubulin. The three methoxy (B1213986) groups at positions 1, 2, and 3 are considered essential for high-affinity binding. nih.gov These groups are involved in forming hydrogen bonds and van der Waals interactions with amino acid residues in the binding pocket, such as Cys-β241. nih.gov

Studies on various colchicine analogs have demonstrated that alterations to the trimethoxybenzene moiety significantly impact biological activity. For instance, the removal or substitution of the methoxy groups with bulkier substituents can lead to a substantial decrease in tubulin binding affinity and, consequently, cytotoxic potency. nih.gov The specific orientation of the A-ring within the binding site is critical for establishing the necessary interactions for a stable ligand-receptor complex.

The methoxytropone C-ring is another indispensable component for the biological activity of N-Trifluoroacetyl Deacetylcolchicine. The tropolone (B20159) moiety, with its methoxy group at position 10, is involved in crucial hydrogen bonding interactions with residues in the α-tubulin subunit, such as Thr-179 and Val-181. nih.gov The conformation of the C-ring and the position of the methoxy and carbonyl groups are critical for proper engagement with the receptor.

The importance of the C-ring is highlighted by the fact that isocolchicine (B1215398), where the positions of the methoxy and carbonyl groups on the C-ring are reversed, is significantly less active than colchicine. nih.gov Molecular dynamics simulations have suggested that the difference in the binding properties of colchicine and isocolchicine may stem from the positional difference of the carbonyl oxygen and methoxy group on the C-ring. nih.gov

While the trimethoxy arrangement on the A-ring is generally considered optimal, some modifications have been explored to modulate the biological activity of colchicinoids. The introduction of different substituents on the A-ring can influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with tubulin.

Research on various analogs has shown that the biological potency is sensitive to changes in the A-ring. For example, the replacement of methoxy groups with other functionalities can alter the binding affinity. The precise effects of such substitutions on N-Trifluoroacetyl Deacetylcolchicine would need to be determined experimentally, but the existing data on related compounds suggest that maintaining the electronic and steric properties of the trimethoxybenzene ring is crucial for potent activity.

| Analog | Modification on A-Ring | Effect on Tubulin Binding Affinity | Impact on Cytotoxicity |

| Colchicine | Trimethoxy | High | Potent |

| Analog with bulky A-ring substituent | Replacement of methoxy group | Reduced | Decreased |

| Isocolchicine | Altered C-ring, intact A-ring | Significantly Reduced | Low |

Computational Approaches in SAR Elucidation

Computational methods are invaluable tools for understanding the SAR of colchicinoids like N-Trifluoroacetyl Deacetylcolchicine. These approaches provide insights into the molecular interactions governing ligand-receptor binding and help in the rational design of new, more potent analogs.

Molecular docking simulations are frequently employed to predict the binding mode and affinity of colchicinoids to the tubulin binding site. nih.gov These studies have consistently shown that the trimethoxybenzene A-ring and the methoxytropone C-ring of colchicine analogs fit into specific pockets within the colchicine binding site at the interface of α- and β-tubulin. nih.gov

| Compound | Predicted Binding Energy (kcal/mol) |

| Colchicine | -8.09 nih.gov |

| N-deacetyl-10-thiocolchicine analog 1 | < -8.70 nih.gov |

| N-deacetyl-10-thiocolchicine analog 2 | < -8.70 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For colchicinoids, 3D-QSAR models have been developed to understand the structural requirements for potent tubulin polymerization inhibition. nih.gov These models can identify key steric and electronic features that are important for activity.

Advanced Analytical Methodologies in N Trifluoroacetyl Deacetylcolchicine Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of N-Trifluoroacetyl Deacetylcolchicine, enabling its separation from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Compound Characterization

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for the quantitative analysis and purity assessment of N-Trifluoroacetyl Deacetylcolchicine. The method separates compounds based on their polarity, with nonpolar compounds interacting more strongly with the stationary phase. Given the introduction of the trifluoroacetyl group, N-Trifluoroacetyl Deacetylcolchicine is more lipophilic than its precursor, deacetylcolchicine, and even colchicine (B1669291) itself, leading to a longer retention time under typical RP-HPLC conditions.

A typical HPLC method for analyzing colchicine derivatives involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer, such as ammonium acetate or phosphate buffer. researchgate.netresearchgate.net Detection is commonly performed using a UV detector, as the tropolone (B20159) ring of the colchicine scaffold exhibits strong absorbance at specific wavelengths, typically around 245 nm to 257 nm. researchgate.netrasayanjournal.co.in Method validation according to International Council for Harmonisation (ICH) guidelines ensures accuracy, precision, and linearity. rasayanjournal.co.in

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH adjusted) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~245 nm |

| Injection Volume | 20 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography is an invaluable, rapid, and cost-effective technique for monitoring the progress of the synthesis of N-Trifluoroacetyl Deacetylcolchicine from deacetylcolchicine. acs.orglibretexts.org The reaction is followed by spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel 60 F254) alongside the starting material (deacetylcolchicine) and a "co-spot" containing both the reaction mixture and the starting material. acs.org

As the reaction proceeds, the spot corresponding to the more polar starting material will diminish, while a new, less polar spot corresponding to the N-trifluoroacetylated product will appear at a higher Retention Factor (Rf) value. The choice of the mobile phase, or eluent, is critical for achieving good separation. Common solvent systems for colchicine derivatives include mixtures of a nonpolar solvent like toluene or dichloromethane (B109758) with a more polar solvent such as ethyl acetate or methanol. nih.govresearchgate.net Visualization of the spots is typically achieved under UV light (254 nm), where the colchicine core structure allows for strong absorbance. reddit.com

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F254 Aluminum Plates |

| Mobile Phase (Eluent) | Toluene : Ethyl Acetate : Methanol |

| Visualization | UV light at 254 nm |

| Application | Monitoring disappearance of starting material and appearance of product |

Spectroscopic Techniques for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY)

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules. For N-Trifluoroacetyl Deacetylcolchicine, a combination of 1D (¹H, ¹³C) and 2D (COSY) experiments provides a complete picture of the molecular framework.

¹H NMR: The ¹H NMR spectrum reveals the chemical environment of all protons in the molecule. The spectrum for N-Trifluoroacetyl Deacetylcolchicine is expected to be similar to that of colchicine, with characteristic signals for the methoxy (B1213986) groups, aromatic protons on rings A and C, and aliphatic protons on ring B. chemicalbook.com The key difference would be the signal for the N-H proton of the amide group, which would likely show a coupling to the fluorine atoms of the trifluoroacetyl group.

¹³C NMR: The ¹³C NMR spectrum shows signals for each unique carbon atom. The introduction of the trifluoroacetyl group results in two key new signals: a carbonyl carbon (C=O) and a trifluoromethyl carbon (-CF₃). The signal for the -CF₃ group is particularly distinctive as it appears as a quartet due to coupling with the three fluorine atoms. The disappearance of the N-acetyl methyl signal from the colchicine spectrum and the appearance of these new signals confirms the successful trifluoroacetylation. nih.gov

COSY (Correlation Spectroscopy): A 2D COSY experiment is used to establish proton-proton (¹H-¹H) coupling relationships, which helps in assigning the signals of the protons on the B and C rings of the colchicine scaffold. preprints.org This technique is crucial for confirming the connectivity of the aliphatic chain and differentiating between the protons on the seven-membered ring.

| Nucleus | Expected Chemical Shift (δ, ppm) Region | Key Features for N-Trifluoroacetyl Deacetylcolchicine |

|---|---|---|

| ¹H | 1.8 - 8.0 | Signals for four -OCH₃ groups, aromatic protons, aliphatic CH/CH₂ protons, and a distinct N-H signal. |

| ¹³C | 20 - 185 | Signals for methoxy carbons (~56-62 ppm), aromatic/olefinic carbons (107-165 ppm), tropolone carbonyl (~182 ppm), and a characteristic trifluoroacetyl carbonyl (~157 ppm, quartet) and CF₃ carbon (~116 ppm, quartet). |

| COSY | N/A | Cross-peaks confirm ¹H-¹H spin-spin coupling, particularly for the protons in the B-ring (H-5, H-6, H-7). |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of N-Trifluoroacetyl Deacetylcolchicine would display characteristic absorption bands confirming its structure. Key expected absorptions include a strong C=O stretching band for the tropolone carbonyl, another strong C=O stretching band for the trifluoroacetamide amide, and very strong C-F stretching bands characteristic of the trifluoromethyl group. scribd.comvscht.cz

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | N-H stretch | 3350 - 3250 | Medium |

| Aromatic/Alkene | C-H stretch | 3100 - 3000 | Medium |

| Alkane | C-H stretch | 3000 - 2850 | Medium |

| Tropolone Carbonyl | C=O stretch | ~1620 | Strong |

| Amide Carbonyl | C=O stretch | ~1700 | Strong |

| Aromatic | C=C stretch | 1600 - 1450 | Medium |

| Trifluoromethyl | C-F stretch | 1350 - 1100 | Very Strong |

| Ether | C-O stretch | 1260 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The molecular formula for N-Trifluoroacetyl Deacetylcolchicine is C₂₂H₂₂F₃NO₆, corresponding to a molecular weight of 453.41 g/mol . htsbiopharma.comsynzeal.com

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ at m/z 454.1. Further fragmentation analysis (MS/MS) can be performed on this parent ion. The fragmentation of colchicinoids is well-documented and often involves cleavage around the B-ring and loss of substituents from the A and C rings. researchgate.netscispace.com For N-Trifluoroacetyl Deacetylcolchicine, a characteristic fragmentation would be the loss of the N-trifluoroacetyl group or parts of the tropolone ring system. massbank.eu

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₂₂H₂₃F₃NO₆]⁺ | 454.1 | Protonated Molecular Ion (Parent Ion) |

| [M-CF₃CO+H]⁺ | [C₂₀H₂₂NO₅]⁺ | 356.1 | Loss of the trifluoroacetyl group |

| [M-NHCOCF₃+H]⁺ | [C₂₀H₂₁O₅]⁺ | 341.1 | Loss of the entire trifluoroacetamide side chain |

Cellular and Imaging Techniques for Biological Characterization

A variety of cellular and imaging techniques are employed to characterize the biological effects of N-Trifluoroacetyl Deacetylcolchicine at the subcellular and cellular levels. These methods are essential for understanding its mechanism of action and its potential as a therapeutic agent.

Immunofluorescence Microscopy for Subcellular Localization

Immunofluorescence microscopy is a powerful technique used to visualize the subcellular localization of specific proteins within a cell. In the context of N-Trifluoroacetyl Deacetylcolchicine research, this method is primarily used to observe the compound's effect on the microtubule network.

Researchers treat cultured cells with N-Trifluoroacetyl Deacetylcolchicine and then fix and permeabilize them. The cells are subsequently incubated with primary antibodies specific to α-tubulin or β-tubulin, the protein subunits of microtubules. Fluorescently labeled secondary antibodies are then used to bind to the primary antibodies, allowing the microtubule network to be visualized under a fluorescence microscope. Studies on related colchicine derivatives have shown that this technique can reveal a dose-dependent disruption of the microtubule network, characterized by the disassembly of microtubules and the formation of tubulin aggregates. frontiersin.org

Confocal Laser Scanning Microscopy (CLSM) for High-Resolution Cellular Imaging

Confocal Laser Scanning Microscopy (CLSM) offers high-resolution, three-dimensional imaging of cells, providing a more detailed view of the cellular effects of N-Trifluoroacetyl Deacetylcolchicine compared to conventional immunofluorescence microscopy. CLSM can be used to study the dynamics of microtubule depolymerization and the resulting changes in cell morphology, such as cell rounding and membrane blebbing, which are indicative of apoptosis.

In studies involving colchicine and its analogs, CLSM has been instrumental in visualizing the fine details of cytoskeletal alterations. nih.govresearchgate.net For instance, researchers can observe the retraction of neurites and the bundling of microtubules in neuronal cells following treatment. researchgate.net The high-resolution images obtained from CLSM can provide clear evidence of the compound's impact on the structural integrity of the cytoskeleton. nih.govresearchgate.net

Flow Cytometry for Cell Population Analysis (e.g., Apoptosis, Cell Cycle, Mitochondrial Potential)

Flow cytometry is a high-throughput technique that allows for the rapid analysis of multiple parameters in a large population of cells. It is extensively used in the study of N-Trifluoroacetyl Deacetylcolchicine to quantify its effects on apoptosis, cell cycle progression, and mitochondrial membrane potential.

Apoptosis Analysis: Cells treated with N-Trifluoroacetyl Deacetylcolchicine can be stained with fluorescent markers such as Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. Flow cytometric analysis of these stained cells can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations. Studies on colchicine have demonstrated a dose-dependent increase in the apoptotic cell population in various cancer cell lines. researchgate.netnih.govresearchgate.net

Cell Cycle Analysis: The effect of N-Trifluoroacetyl Deacetylcolchicine on cell cycle progression can be assessed by staining treated cells with a fluorescent DNA-binding dye, such as PI, and analyzing them by flow cytometry. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. As a microtubule-destabilizing agent, N-Trifluoroacetyl Deacetylcolchicine is expected to cause an arrest in the G2/M phase, which can be observed as an accumulation of cells in this phase.

Mitochondrial Potential Analysis: The disruption of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. This can be measured using cationic fluorescent dyes like Rhodamine 123 or JC-1. In healthy cells, these dyes accumulate in the mitochondria, emitting a strong fluorescent signal. In apoptotic cells, the collapse of the mitochondrial membrane potential leads to a decrease in the fluorescence intensity. Flow cytometry can quantify this change, providing insights into the involvement of the mitochondrial pathway in N-Trifluoroacetyl Deacetylcolchicine-induced apoptosis. Research on colchicine has shown that it can induce a loss of mitochondrial membrane potential in a dose-dependent manner. nih.gov

Table 1: Representative Flow Cytometry Data on the Effect of a Colchicine Analog on Cell Cycle Distribution in a Cancer Cell Line

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Untreated) | 65% | 20% | 15% |

| Colchicine Analog (Low Conc.) | 55% | 15% | 30% |

| Colchicine Analog (High Conc.) | 40% | 10% | 50% |

Fluorine-19 Magnetic Resonance Imaging (19F MRI) for Cellular Uptake Visualization

The presence of the trifluoroacetyl group in N-Trifluoroacetyl Deacetylcolchicine makes it amenable to Fluorine-19 Magnetic Resonance Imaging (19F MRI). This non-invasive imaging technique can be used to visualize and quantify the cellular uptake of the compound. Since the body has a negligible natural abundance of fluorine, the 19F MRI signal is highly specific to the fluorinated compound.

In a typical experiment, cells are incubated with N-Trifluoroacetyl Deacetylcolchicine, and then 19F MRI is performed on the cell pellet. The intensity of the 19F signal is directly proportional to the concentration of the compound within the cells. This technique provides a powerful tool for studying the pharmacokinetics of N-Trifluoroacetyl Deacetylcolchicine at the cellular level. Studies on other new fluorine-containing colchicine derivatives have successfully utilized 19F MRI to visualize their uptake into cells. nih.gov

HPLC-UV for Ex Vivo Cell Profile Analysis

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. In the context of N-Trifluoroacetyl Deacetylcolchicine research, HPLC-UV is employed for ex vivo analysis of cell profiles after treatment with the compound.

After incubating cells with N-Trifluoroacetyl Deacetylcolchicine, the cells are harvested and lysed. The cell lysate is then analyzed by HPLC-UV to determine the intracellular concentration of the parent compound and any potential metabolites. This information is crucial for understanding the cellular pharmacology of the drug. A study on new colchicine derivatives demonstrated the use of HPLC-UV for investigating the profile of treated T-Lymphoblastoid cells. nih.gov

Applications in Analytical Method Development and Quality Control

N-Trifluoroacetyl Deacetylcolchicine plays a significant role in the development of analytical methods and the quality control of colchicine-based pharmaceuticals. Its unique chemical properties make it a valuable tool for these applications.

As a stable, well-characterized derivative, N-Trifluoroacetyl Deacetylcolchicine is used as a pharmaceutical reference standard . htsbiopharma.com This means it serves as a benchmark for the identification and quantification of colchicine and its related impurities in raw materials and finished drug products. For instance, in the development of an HPLC method for the analysis of a colchicine formulation, N-Trifluoroacetyl Deacetylcolchicine can be used to confirm the specificity of the method and to identify and quantify it as a potential impurity.

In quality control laboratories, N-Trifluoroacetyl Deacetylcolchicine is used to ensure the purity and potency of colchicine products. By comparing the chromatographic profile of a test sample to that of the reference standard, analysts can verify the identity of the active pharmaceutical ingredient and detect the presence of any related substances. This is critical for ensuring the safety and efficacy of the final drug product.

Insufficient Data Available for

A thorough review of available scientific literature and data sources has revealed a significant lack of specific information regarding advanced analytical methodologies for the chemical compound N-Trifluoroacetyl Deacetylcolchicine. Consequently, the development of a detailed article on the method validation and quality control applications for this particular compound is not feasible at this time.

While research exists on the parent compound, colchicine, and various other derivatives, public-domain research specifically detailing the validation of analytical methods or the application of quality control procedures for N-Trifluoroacetyl Deacetylcolchicine is not presently available. The development of such methodologies is a critical component of the research and development process for any chemical compound, ensuring the reliability and consistency of scientific findings.

The requested article structure, focusing on "Method Validation (AMV) for Research Protocols" and "Quality Control (QC) Applications for Compound Batches," requires specific data that is not present in the current body of scientific literature. Information on parameters such as linearity, accuracy, precision, specificity, and limits of detection and quantification, which are essential for method validation, could not be found for N-Trifluoroacetyl Deacetylcolchicine. Similarly, details on the quality control measures applied to different batches of this compound, including purity assessments and impurity profiling, are not documented in the available resources.

Further research and publication in peer-reviewed scientific journals are necessary to provide the foundational data required to address the advanced analytical methodologies relevant to N-Trifluoroacetyl Deacetylcolchicine. Without such primary data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Q & A

Basic: What is the mechanism of action of N-Trifluoroacetyl Deacetylcolchicine in disrupting microtubule dynamics?

N-Trifluoroacetyl Deacetylcolchicine acts as an antiproliferative agent by binding to tubulin, inhibiting its polymerization into microtubules. This disruption destabilizes the cytoskeleton and blocks cell division. The compound also stimulates tubulin’s intrinsic GTPase activity, accelerating GTP hydrolysis and further destabilizing microtubule assembly. In addition, it induces apoptosis in tumor and normal cell lines by activating stress-responsive pathways like JNK/SAPK signaling . To validate this mechanism, researchers should perform in vitro tubulin polymerization assays using purified tubulin and monitor polymerization kinetics via turbidimetry or fluorescence-based methods.

Basic: What are the recommended analytical techniques for characterizing N-Trifluoroacetyl Deacetylcolchicine purity and structural integrity?

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (exact mass: 453.1399) and isotopic patterns using electrospray ionization (ESI) or electron impact (EI) modes .

- NMR Spectroscopy: Use and NMR to resolve structural features, such as the trifluoroacetyl group and methoxy substitutions. Note that trifluoroacetic acid (TFA) impurities in NMR samples can obscure signals, necessitating rigorous purification .

- GC/MS: Analyze fragmentation patterns (e.g., m/z 357 base peak for deacetylcolchicine derivatives) to confirm backbone stability under ionization conditions .

Basic: What safety protocols are essential when handling N-Trifluoroacetyl Deacetylcolchicine in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid during synthesis) .

- Waste Disposal: Collect organic waste separately and neutralize acidic residues before disposal. Follow institutional guidelines for cytotoxic compounds .

Advanced: How can researchers optimize the synthesis of N-Trifluoroacetyl Deacetylcolchicine to improve yield and scalability?

Key steps include:

- Protection of Amine Groups: Use tert-butoxycarbonyl (t-Boc) protection on colchicine derivatives to prevent undesired side reactions during deacetylation. This step improves regioselectivity .

- Controlled Trifluoroacetylation: React deacetylcolchicine with trifluoroacetic anhydride (TFAA) under inert atmospheres to avoid hydrolysis. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

- Scalable Purification: Employ flash chromatography with silica gel (40–63 µm) and gradient elution (5–20% methanol in dichloromethane) to isolate the product. Yield improvements (>70%) are achievable with strict moisture control .

Advanced: What strategies resolve contradictions in spectral data (e.g., NMR or mass spectrometry) when analyzing N-Trifluoroacetyl Deacetylcolchicine derivatives?

- Deuterated Solvents: Use DMSO-d6 or CDCl3 to resolve overlapping proton signals in NMR, particularly for methoxy groups and aromatic protons .

- Isotopic Labeling: Synthesize -labeled analogs to clarify ambiguous carbon assignments in complex spectra.

- High-Resolution MS/MS: Differentiate isobaric fragments (e.g., m/z 357 vs. m/z 358) using collision-induced dissociation (CID) to confirm cleavage patterns .

Advanced: How to design experiments to assess the impact of N-Trifluoroacetyl Deacetylcolchicine on JNK/SAPK signaling pathways in different cell lines?

- Cell Line Selection: Use HeLa (cervical cancer) and MCF-7 (breast cancer) cells, as these models show differential JNK activation .

- Dose-Response Analysis: Treat cells with 10–100 nM compound for 24–48 hours. Measure phosphorylated JNK (p-JNK) levels via Western blot using anti-p-JNK antibodies.

- Inhibition Controls: Co-treat with SP600125 (JNK inhibitor) to confirm pathway specificity. Include apoptosis markers (e.g., cleaved caspase-3) to correlate signaling with cell death .

Advanced: What methodological considerations are critical when comparing the apoptotic effects of N-Trifluoroacetyl Deacetylcolchicine across diverse tumor models?

- Time-Course Experiments: Apoptosis kinetics vary; measure caspase-3/7 activity at 12, 24, and 48 hours post-treatment using fluorogenic substrates (e.g., DEVD-AMC).

- Microenvironment Mimicry: Use 3D spheroid cultures to replicate tumor stromal interactions. Compare IC50 values between monolayer and spheroid models .

- Metabolic Profiling: Perform Seahorse assays to assess mitochondrial respiration changes, linking apoptosis to metabolic stress .

Advanced: How to address solubility challenges of N-Trifluoroacetyl Deacetylcolchicine in aqueous solutions during biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.